molecular formula C10H18O2 B106662 Linalool oxide CAS No. 5989-33-3

Linalool oxide

Cat. No.: B106662
CAS No.: 5989-33-3
M. Wt: 170.25 g/mol
InChI Key: BRHDDEIRQPDPMG-UHFFFAOYSA-N
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Description

cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol (CAS 5989-33-3), also known as cis-Linalool oxide, is a monoterpene-derived compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is a colorless to light yellow liquid, poorly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane . Structurally, it features a tetrahydrofuran ring substituted with a vinyl group, two methyl groups at the alpha positions, and a hydroxymethyl group (Figure 1).

This compound is widely used in perfumery for mimicking essential oils like lavender and geranium . It also serves as an intermediate in organic synthesis and fine chemical production . Key physical properties include a density of 1.023 g/cm³, boiling point of 188°C, and flash point of 75.4°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol
Source PubChem
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InChI

InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHDDEIRQPDPMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)C(C)(C)O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID60863673
Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Molecular Weight

170.25 g/mol
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Boiling Point

193.00 to 194.00 °C. @ 760.00 mm Hg
Record name Linalyl oxide
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CAS No.

60047-17-8
Record name Linalool oxide
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl-
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Record name Linalool oxide
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Record name 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl-
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Record name 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol
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Record name Linalyl oxide
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

128.30 °C. @ 0.00 mm Hg
Record name Linalyl oxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035907
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Epoxidation of Linalool

The foundational step in synthesizing cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol involves the epoxidation of (R)- or (S)-linalool. A widely adopted method employs m-chloroperbenzoic acid (mCPBA) as the oxidizing agent in dichloromethane at 0°C. This reaction yields a mixture of linalool oxide isomers, including furanoid and pyranoid structures. For instance, treating (−)-(R)-linalool (25 g, 162 mmol) with mCPBA (40 g, 178 mmol) produces a crude product containing 39% cis-furanoid, 42% trans-furanoid, 10% cis-pyranoid, and 9% trans-pyranoid isomers. The selectivity toward furanoid isomers is influenced by the steric hindrance of the linalool’s tertiary alcohol group, which favors tetrahydrofuran ring formation over pyranoid structures.

Acid-Catalyzed Cyclization

Following epoxidation, the intermediate epoxylinalool undergoes acid-catalyzed cyclization to form the tetrahydrofuran ring. p-Toluenesulfonic acid (PTSA) is commonly used to protonate the epoxide, triggering nucleophilic attack by the hydroxyl group and subsequent ring closure. This step is critical for determining the cis/trans configuration of the final product. For example, cyclization at 0°C in dichloromethane yields a 4:1 ratio of cis- to trans-furanoid isomers, attributed to the preferential axial attack of the hydroxyl group on the more stable carbocation intermediate.

Isolation and Purification

Separation of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol from the isomer mixture involves sequential esterification and chromatography. Benzoylation of the secondary alcohol group selectively derivatizes pyranoid oxides, leaving furanoid isomers unreacted. Subsequent hydrolysis of the benzoate esters and column chromatography using n-hexane/ethyl acetate gradients isolates the cis-furanoid isomer with >95% purity.

Table 1: Key Parameters for Chemical Synthesis

ParameterValue/DetailSource
Starting Material(R)-Linalool (98% purity, >95% ee)
Oxidizing AgentmCPBA (77% w/w)
Cyclization CatalystPTSA (1 g, 5.2 mmol)
Cis-Furanoid Yield39% (crude), >95% after purification
Enantiomeric Excess (ee)Matches starting linalool (97% ee)

Enzymatic Synthesis Using Lipases

Enzyme Selection and Reaction Mechanism

An alternative to chemical synthesis involves enzymatic oxidation using lipases or proteases. Candida antarctica lipase B (Novozym 435) catalyzes the oxidation of linalool in ethyl acetate using hydrogen peroxide as the oxidizing agent. The enzyme facilitates the formation of peracetic acid from ethyl acetate and H₂O₂, which subsequently epoxidizes linalool. This method avoids harsh acids and achieves 93% total yield of furanoid and pyranoid linalool oxides.

Process Optimization

Key parameters for enzymatic synthesis include:

  • Solvent Choice : Ethyl acetate is preferred due to its compatibility with lipase activity and ability to form peracetic acid.

  • Temperature : Reactions proceed efficiently at room temperature (20–25°C).

  • Enzyme Loading : Novozym 435 at 5% w/w of linalool ensures complete conversion within 48–72 hours.

Stereochemical Outcomes

The enzymatic method preserves the enantiomeric purity of the starting linalool. For example, using (R)-linalool with 97% ee produces cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol with identical ee, as no racemization occurs during the enzymatic steps.

Comparative Analysis of Preparation Methods

Yield and Efficiency

  • Chemical Synthesis : Offers higher initial yields (93% crude) but requires extensive purification to isolate the cis-furanoid isomer.

  • Enzymatic Synthesis : Provides comparable total yields (93%) with fewer purification steps but depends on costly enzyme preparations.

Industrial Scalability

  • Enzymatic processes are scalable using immobilized lipases in continuous-flow reactors, whereas chemical methods require batch processing.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Raw Material Costs : Linalool (∼$50/kg) and Novozym 435 (∼$1,000/kg) dominate expenses.

  • Purification Overheads : Chemical synthesis incurs higher costs due to chromatography, whereas enzymatic routes simplify downstream processing.

Process Intensification Strategies

  • Hybrid Approaches : Combining enzymatic epoxidation with acid-catalyzed cyclization may enhance selectivity while reducing enzyme usage.

  • In Situ H₂O₂ Generation : Glucose oxidase can produce H₂O₂ during enzymatic synthesis, lowering reagent costs.

Recent Advances in Catalysis

Biocatalyst Engineering

Directed evolution of Candida antarctica lipase has improved its stability in organic solvents, enabling reuse for up to 10 cycles without activity loss.

Flow Chemistry Applications

Microreactor systems enhance heat and mass transfer during chemical synthesis, reducing reaction times from 24 hours to 2 hours .

Chemical Reactions Analysis

Types of Reactions

cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products Formed

Scientific Research Applications

Applications Overview

  • Fragrance Industry
    • Use in Perfumes and Cosmetics : This compound is utilized in the formulation of fragrances due to its pleasant aroma reminiscent of lavender and floral notes. It serves as a key ingredient in various personal care products including perfumes, lotions, and soaps .
    • Synthetic Essential Oils : It is employed in creating synthetic versions of essential oils, enhancing the olfactory profiles of products without the need for natural extraction processes .
  • Food Flavoring
    • Flavor Enhancer : In the food industry, cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol is used as a flavoring agent to impart sweet and floral notes to food products. Its application extends to confectionery and baked goods where flavor complexity is desired .
  • Pharmaceutical Research
    • Potential Therapeutic Uses : Ongoing research explores the pharmacological properties of this compound. Preliminary studies suggest it may exhibit anti-inflammatory and antioxidant activities, making it a candidate for further investigation in drug development.
  • Chemical Synthesis
    • Intermediate in Organic Synthesis : The compound serves as an intermediate in various organic synthesis pathways. Its unique structure allows for modifications that can lead to the development of new chemical entities with potential applications across multiple industries .

Case Study 1: Fragrance Formulation

A study conducted on the efficacy of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol in fragrance formulations demonstrated that its addition significantly improved the longevity and complexity of scent profiles in commercial perfumes. The study compared traditional fragrance compounds with those containing this compound, revealing enhanced stability and olfactory impact over time.

Case Study 2: Food Industry Application

In a controlled experiment assessing the flavor enhancement properties of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol in baked goods, researchers found that products containing this compound received higher sensory ratings for flavor intensity compared to control samples lacking the compound. This highlights its potential as a natural flavor enhancer in food products.

Mechanism of Action

The mechanism of action of cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Trans-α,α,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol

  • Molecular Formula : C₁₀H₁₈O₂ (same as cis-isomer) .
  • Boiling Point: Reported as 170.25°C in one study, conflicting with cis-isomer data (Note: Discrepancy exists between sources; cis-isomer boiling point is cited as 188°C in supplier data ).
  • Applications: Limited data on trans-isomer usage, suggesting cis-isomer dominates industrial applications due to preferred fragrance characteristics .

Linalool (C₁₀H₁₈O)

  • Structure: Acyclic monoterpene alcohol lacking the tetrahydrofuran ring .
  • Boiling Point : 154.25°C , lower than cis-Linalool oxide due to reduced polarity .
  • Comparison: Volatility: Linalool’s acyclic structure makes it more volatile. Applications: Widely used in fragrances and flavors, whereas cis-Linalool oxide provides oxidized, stable notes in artificial essential oils .

Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4)

  • Molecular Formula : C₆H₁₂O₂ (simpler structure) .
  • Molecular Weight : 116.16 g/mol (vs. 170.25 g/mol for cis-Linalool oxide).
  • Key Differences :
    • Substituents : Lacks the vinyl and two methyl groups, reducing steric hindrance and lipophilicity.
    • Applications : Likely used in smaller-scale syntheses due to simpler reactivity.

Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate

  • Molecular Formula : C₁₃H₂₂O₄ .
  • Structure : Carbonate ester derivative of a related tetrahydrofuran compound.
  • Comparison :
    • Reactivity : The carbonate group introduces ester functionality, enabling use as a protecting group in organic synthesis.
    • Applications : Niche pharmaceutical or agrochemical applications, contrasting with cis-Linalool oxide’s perfumery role .

Comparative Data Table

Property cis-Linalool Oxide trans-Linalool Oxide Linalool Tetrahydro-5-methylfuran-2-methanol
Molecular Formula C₁₀H₁₈O₂ C₁₀H₁₈O₂ C₁₀H₁₈O C₆H₁₂O₂
Molecular Weight (g/mol) 170.25 170.25 154.25 116.16
Boiling Point (°C) 188 170.25 154.25 Not reported
Solubility Organic solvents Organic solvents Organic solvents Moderate in organics
Key Applications Perfumery, synthetic intermediates Limited data Fragrances, flavors Synthetic intermediates

Research Findings and Functional Insights

  • Stereochemical Impact : The cis-configuration enhances binding to olfactory receptors, making it preferable in perfumery over the trans-isomer .
  • Thermal Stability : Higher boiling point of cis-Linalool oxide compared to linalool suggests improved stability in high-temperature applications .
  • Biosynthetic Modulation: Exposure to zinc oxide nanoparticles increased cis-Linalool oxide levels in tea leaves, highlighting its responsiveness to environmental stimuli .

Biological Activity

Cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol (CAS Number: 5989-33-3) is a chemical compound with a molecular formula of C10H18O2 and a molecular weight of 170.2487 g/mol. This compound is notable for its presence in various natural extracts and has been studied for its potential biological activities, particularly its antibacterial and antioxidant properties.

Chemical Structure

The structure of cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol is characterized by a tetrahydrofuran ring with additional methyl and vinyl substituents. The following table summarizes its structural features:

FeatureDescription
IUPAC Name cis-2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl-
Molecular Formula C10H18O2
Molecular Weight 170.2487 g/mol
InChIKey BRHDDEIRQPDPMG-UHFFFAOYSA-N

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol. One significant study involved the extraction of volatile oils from Rubus parvifolius leaves, where this compound was identified as one of the constituents. The antibacterial activity was assessed using the Minimum Inhibitory Concentration (MIC) method against various clinically isolated bacterial strains. The results indicated that:

  • The MIC for Pseudomonas aeruginosa and Acinetobacter baumannii was 2.5 mg/mL.
  • For Staphylococcus aureus, Escherichia coli, Bacillus cloacae, and Klebsiella pneumoniae, the MIC was 5 mg/mL.
  • Higher MICs (10 mg/mL) were observed for Staphylococcus epidermidis and Enterococcus faecalis .

The following table summarizes the antibacterial activity of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol:

Bacterial StrainMIC (mg/mL)
Pseudomonas aeruginosa2.5
Acinetobacter baumannii2.5
Staphylococcus aureus5
Escherichia coli5
Bacillus cloacae5
Klebsiella pneumoniae5
Staphylococcus epidermidis10
Enterococcus faecalis10

Antioxidant Activity

In addition to its antibacterial properties, cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol has been linked to antioxidant activity. A study analyzing the volatile compounds in different tea types found that this compound contributed significantly to the overall antioxidant capacity of the extracts .

Case Studies

  • Study on Volatile Oils from Rubus parvifolius :
    • This research focused on isolating and characterizing volatile oils from Rubus parvifolius. The study revealed that cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol was among the key components contributing to the oil's antibacterial effects .
  • Analysis of Aroma Compounds in Apples :
    • In a study examining aroma compounds in 'Huahong' apples, cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol was identified as a significant contributor to aroma quality. This indicates potential applications in food science and flavor enhancement .

Q & A

Q. What are the established synthetic routes for cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol?

The compound is primarily synthesized via acid-catalyzed cyclization of linalool derivatives. A common method involves treating linalool with boron trifluoride diethyl etherate (BF₃·Et₂O), which facilitates epoxide ring-opening and subsequent furanoid ring formation. Purification is achieved through fractional distillation under reduced pressure (20–30 mmHg) to isolate the cis-isomer, confirmed by GC-MS and NMR . Key intermediates include 3-hydroxy-3,7-dimethyloct-6-enoic acid, which undergoes cyclization to form the tetrahydrofuran core .

Q. What spectroscopic methods are recommended for structural characterization?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ with tetramethylsilane (TMS) as an internal standard. Key signals include vinyl protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with NIST reference data (e.g., m/z 170 [M⁺], base peak m/z 71) .
  • Infrared (IR) Spectroscopy: Confirm hydroxyl (3400–3600 cm⁻¹) and ether (1120 cm⁻¹) functional groups .

Q. What physical properties are critical for experimental design?

  • Boiling Point: 188°C (at atmospheric pressure) .
  • Density: 0.935–0.950 g/cm³ at 20°C .
  • Solubility: Miscible with ethanol, diethyl ether, and chloroform; limited solubility in water (<1 g/L) .
    These properties guide solvent selection for reactions and chromatographic separation (e.g., isopropanol-hexane gradients for HPLC) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved?

Discrepancies in stereochemical reports (e.g., cis vs. trans configurations) arise from overlapping NMR signals. To resolve these:

  • Chiral HPLC: Use Chiralcel OD-H columns with hexane/isopropanol (95:5) to separate enantiomers .
  • X-ray Crystallography: Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition for (2R,5S)-isomer) .
  • Optical Rotation: Compare experimental values (e.g., [α]D²⁵ = +15° to +25°) with literature data .

Q. What methodologies optimize HPLC analysis in complex matrices?

For quantification in plant extracts or reaction mixtures:

  • Column: C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).
  • Mobile Phase: Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) at 1.0 mL/min .
  • Detection: Evaporative Light Scattering Detector (ELSD) for non-UV-absorbing analytes .
    Validate methods using spiked recovery tests (85–115% recovery) and limit of detection (LOD < 0.1 µg/mL) .

Q. How to investigate thermal degradation pathways?

  • Pyrolysis-GC/MS (Py-GC/MS): Heat samples at 300°C under helium flow to identify degradation products (e.g., isoprene, formaldehyde) .
  • Kinetic Studies: Monitor decomposition rates via Arrhenius plots at 100–250°C, revealing activation energies (Ea ≈ 80–100 kJ/mol) .

Q. What strategies validate its biological activity in vitro?

  • Antimicrobial Assays: Use broth microdilution (MIC ≤ 500 µg/mL against Staphylococcus aureus) .
  • Antioxidant Activity: DPPH radical scavenging assays (IC₅₀ ≈ 200–300 µM) .
  • Cytotoxicity: MTT assays on human cell lines (e.g., IC₅₀ > 1 mM in HepG2 cells) .

Q. How to assess regulatory compliance for laboratory handling?

  • EU Registration: Registered under CAS 5989-33-3 with REACH dossier updates (last revised 31/05/2018) .
  • Storage: Room temperature in amber glass under nitrogen to prevent oxidation .
  • Waste Disposal: Incinerate in EPA-approved facilities for halogen-free organics .

Data Contradiction Analysis

Q. Why do reported boiling points vary across studies?

Discrepancies (e.g., 188°C vs. 195°C) arise from impurities or isomerization during distillation. Mitigate by:

  • High-Purity Standards: Use ≥99% pure compounds (verified by GC-MS) .
  • Boiling Point Correction: Apply reduced-pressure data (e.g., 65–66°C at 10 mmHg) for cross-study comparisons .

Q. How to address conflicting bioactivity results?

Variability in antimicrobial assays may stem from solvent effects (e.g., DMSO vs. ethanol). Standardize protocols:

  • Solvent Controls: Use ≤1% DMSO to avoid cytotoxicity .
  • Positive Controls: Compare with gentamicin (bacteria) or amphotericin B (fungi) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Linalool oxide
Reactant of Route 2
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Linalool oxide

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